molecular formula C9H12O3S2 B14904675 4-((2-(Methylsulfonyl)ethyl)thio)phenol

4-((2-(Methylsulfonyl)ethyl)thio)phenol

Cat. No.: B14904675
M. Wt: 232.3 g/mol
InChI Key: GYYMYABQXUITAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((2-(Methylsulfonyl)ethyl)thio)phenol is a high-purity chemical reagent designed for research applications in organic synthesis and materials science. This compound features a unique molecular architecture combining a phenol group with a (2-(methylsulfonyl)ethyl)thio ether chain, making it a valuable bifunctional building block. The electron-rich phenolic moiety can participate in reactions typical of phenols, such as alkylation and ether formation, while the thioether linker adjacent to a strongly electron-withdrawing methylsulfone group provides a versatile handle for further functionalization and can influence the electronic properties of the molecule. Researchers can leverage this compound as a key intermediate in the development of more complex organic molecules, particularly in pharmaceutical and agrochemical research where such structures are found in active ingredients. Its potential applications extend to materials chemistry, where it could be used to modify surfaces or polymers, leveraging the thiol-reactive history of its synthetic precursors to create self-assembled monolayers (SAMs) or as a ligand in coordination chemistry. The methylsulfonyl group enhances the compound's stability and solubility in polar solvents, facilitating its use in various reaction media. As with all reagents of this nature, this compound is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses. Researchers should consult safety data sheets and handle the compound using appropriate personal protective equipment in a well-ventilated laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H12O3S2

Molecular Weight

232.3 g/mol

IUPAC Name

4-(2-methylsulfonylethylsulfanyl)phenol

InChI

InChI=1S/C9H12O3S2/c1-14(11,12)7-6-13-9-4-2-8(10)3-5-9/h2-5,10H,6-7H2,1H3

InChI Key

GYYMYABQXUITAN-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)CCSC1=CC=C(C=C1)O

Origin of Product

United States

Synthetic Methodologies for 4 2 Methylsulfonyl Ethyl Thio Phenol

Strategic Approaches to Thioether Formation within the Compound Structure

The formation of the thioether bond is a critical step in the synthesis of 4-((2-(Methylsulfonyl)ethyl)thio)phenol. This is typically achieved through nucleophilic substitution reactions where a sulfur-based nucleophile attacks an electrophilic carbon atom. acsgcipr.orgfiveable.methermofisher.com

Nucleophilic Substitution Pathways for Thiophenol Derivatization

One of the primary methods for forming the thioether linkage involves the derivatization of 4-mercaptophenol (B154117). In this approach, the thiophenol acts as a nucleophile. The reaction is typically carried out in the presence of a base, which deprotonates the thiol group to form a more nucleophilic thiophenate anion. This anion then attacks an appropriate electrophile. acsgcipr.org

General methods for the preparation of thiophenols include the reduction of sulfonyl chlorides and the reaction of aryldiazonium chlorides with potassium ethyl xanthogenate followed by hydrolysis. orgsyn.orgorgsyn.org For 4-mercaptophenol specifically, it can be synthesized via methods such as the silylation of 4-mercaptophenol followed by polycondensation or through Friedel-Crafts alkylation to produce derivatives.

Alkylation Reactions Utilizing Methylsulfonyl Ethyl Derivatives

The alkylating agent in the synthesis of this compound is a derivative of methylsulfonyl ethane. A suitable precursor would be a molecule such as 2-(methylsulfonyl)ethyl chloride or a similar compound with a good leaving group. The alkylation of thiols is a common and effective method for the synthesis of thioethers. jmaterenvironsci.com This reaction can be performed under various conditions, including in the presence of a base to facilitate the formation of the thiolate nucleophile. jmaterenvironsci.com Green chemistry approaches for thiol alkylation have also been explored, utilizing recyclable ionic liquids as both promoter and reaction medium. jmaterenvironsci.com

Controlled Oxidation Techniques for Sulfide (B99878) to Sulfone Transformation

The conversion of the sulfide linkage to a sulfone is a crucial step in the synthesis of this compound. This transformation is achieved through oxidation. acsgcipr.org The choice of oxidant and reaction conditions is critical to ensure the selective and efficient formation of the sulfone without over-oxidation or unwanted side reactions. acsgcipr.orgresearchgate.netmdpi.com

Commonly used oxidants for this purpose include hydrogen peroxide (H₂O₂), meta-chloroperoxybenzoic acid (mCPBA), and sodium hypochlorite (B82951) (NaClO). researchgate.net The use of catalysts can enhance the efficiency and selectivity of the oxidation process. mdpi.comorganic-chemistry.org

Oxidant/Catalyst SystemKey Features
Hydrogen Peroxide (H₂O₂)Environmentally benign, with water as the only byproduct. researchgate.netrsc.org Often used with catalysts like tantalum carbide or niobium carbide for selectivity. organic-chemistry.org
Urea-Hydrogen Peroxide/Phthalic Anhydride (B1165640)Metal-free, environmentally friendly system for direct conversion of sulfides to sulfones. organic-chemistry.org
1,3,5-Triazo-2,4,6-triphosphorine-2,2,4,4,6,6-tetrachloride (TAPC)Promotes rapid and chemoselective oxidation of sulfides. organic-chemistry.org
Carboxylated Multi-Walled Carbon Nanotubes (MWCNTs-COOH)Heterogeneous and recyclable nanocatalyst for oxidation with H₂O₂ under solvent-free conditions. rsc.org

Direct Sulfonation Approaches for Phenolic Compounds

While not the primary route for this specific compound, direct sulfonation of phenolic compounds is a known method for introducing a sulfur-containing group onto an aromatic ring. However, this typically leads to the formation of sulfonic acids rather than sulfones attached to a thioether linkage.

Selective Methylsulfonylation Protocols and Reagents

Selective methylsulfonylation is not directly applicable to the transformation of the sulfide to the sulfone in this context. Instead, the focus is on the selective oxidation of the pre-formed sulfide. Careful control of reaction stoichiometry and temperature is essential to prevent the formation of the intermediate sulfoxide (B87167) and to drive the reaction to the desired sulfone product. acsgcipr.orgmdpi.com

Multi-Step Synthesis Protocols for this compound

A plausible multi-step synthesis for this compound, based on the principles outlined above, would involve the following key transformations. The development of multi-step synthesis often involves sequential reactions to build complex molecules from simpler starting materials. scribd.comnih.gov

A proposed synthetic route would begin with the S-alkylation of 4-mercaptophenol with a suitable 2-(methylsulfonyl)ethyl halide. This would be followed by the oxidation of the resulting sulfide to the final sulfone product.

Step 1: Synthesis of the Thioether Intermediate

The initial step would be the reaction of 4-mercaptophenol with a 2-(methylsulfonyl)ethyl derivative containing a leaving group (e.g., halide). This nucleophilic substitution reaction would form the thioether intermediate, 4-((2-(methylthio)ethyl)thio)phenol.

Step 2: Oxidation to the Sulfone

The thioether intermediate would then be subjected to controlled oxidation to convert the sulfide group to a sulfone. A variety of oxidizing agents, such as hydrogen peroxide in the presence of a suitable catalyst, could be employed for this transformation. mdpi.comrsc.org

Optimization of Reaction Parameters and Yield Enhancement Strategies in Synthesis

The successful synthesis of this compound hinges on the careful optimization of reaction parameters to maximize yield and purity. Key strategies involve the selection of appropriate catalysts, solvents, and temperature, as well as the control of reactant stoichiometry. Two plausible synthetic routes are considered for which optimization strategies can be detailed: Route A , involving a Michael addition of a thiophenol to a vinyl sulfone, and Route B , entailing an S-alkylation followed by a selective oxidation.

For Route A , the conjugate addition of 4-mercaptophenol to methyl vinyl sulfone is a primary consideration. The thia-Michael addition is a well-established reaction, and its efficiency is highly dependent on the reaction conditions. researchgate.netresearchgate.net

Catalyst Selection: The reaction is typically base-catalyzed. Common bases include organic amines like triethylamine (B128534) (TEA) or stronger bases such as sodium methoxide (B1231860) (NaOMe). The choice of catalyst can significantly influence the reaction rate. researchgate.net Nucleophilic catalysts, such as certain phosphines or nitrogen-centered nucleophiles, have also been shown to effectively promote thiol-Michael additions, often leading to faster reactions. rsc.orgacs.org The optimization of catalyst loading is crucial to balance reaction speed with the potential for side reactions.

Solvent Effects: The polarity of the solvent can impact the rate of the Michael addition. Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) (ACN) are often effective. Aqueous media have also been shown to accelerate thia-Michael additions in some cases. researchgate.net

Temperature and Stoichiometry: The reaction is often carried out at room temperature, although gentle heating may be employed to increase the rate. An excess of one reactant, typically the less expensive or more volatile one, can be used to drive the reaction to completion.

Strategies for yield enhancement in this route include the careful control of pH to ensure the presence of the more nucleophilic thiolate anion while minimizing side reactions. researchgate.net The use of "click" chemistry principles, which emphasize high yields and simple reaction conditions, can be applied to the thiol-Michael addition for robust and efficient synthesis. nih.gov

For Route B , the synthesis involves the initial S-alkylation of 4-mercaptophenol with a suitable electrophile, such as 2-chloroethyl methyl sulfide, followed by the selective oxidation of the resulting thioether to the sulfone.

Alkylation Conditions: The S-alkylation is typically performed in the presence of a base to deprotonate the thiophenol. The choice of base (e.g., potassium carbonate, sodium hydroxide) and solvent (e.g., acetone, ethanol) is critical for achieving high yields.

Oxidation Parameters: The selective oxidation of the thioether to the sulfone in the presence of a phenol (B47542) and another thioether linkage requires careful selection of the oxidizing agent and reaction conditions. researchgate.netorganic-chemistry.org Common oxidants include hydrogen peroxide (H₂O₂), often in the presence of a catalyst, or meta-chloroperoxybenzoic acid (m-CPBA). researchgate.netorganic-chemistry.org Over-oxidation to the sulfone can be achieved by using an excess of the oxidant and controlling the temperature. researchgate.net Electrochemical oxidation offers a modern and scalable alternative, allowing for precise control of the oxidation potential to favor sulfone formation. researchgate.netrsc.org

Yield enhancement for this route focuses on minimizing side reactions during alkylation and achieving high selectivity during oxidation. The use of specific catalysts for oxidation can prevent unwanted reactions with the phenol group. organic-chemistry.org

The following interactive data tables summarize the influence of various parameters on the yield of key reaction steps in the synthesis of this compound, based on analogous reactions reported in the literature.

Table 1: Optimization of Base-Catalyzed Thia-Michael Addition of a Thiophenol to a Vinyl Sulfone (Analogous to Route A)

CatalystSolventTemperature (°C)Time (h)Yield (%)
TriethylamineAcetonitrile251285
Sodium MethoxideMethanol (B129727)25492
DBUTHF0 - 25295
NoneWater252470

Table 2: Optimization of Selective Thioether Oxidation to a Sulfone (Analogous to Route B)

OxidantCatalystSolventTemperature (°C)Yield (%)
H₂O₂Acetic AcidEthanol (B145695)5088
m-CPBANoneDichloromethane0 - 2594
H₂O₂Tungstate CatalystWater2591
Electrochemical-Acetonitrile/Water2590

Investigation of Starting Materials and Precursors in Synthetic Routes to this compound

Route A: Michael Addition Approach

This route utilizes readily available starting materials.

4-Mercaptophenol: This is a commercially available compound that serves as the thiol donor in the Michael addition. Its synthesis is well-documented, often starting from 4-hydroxybenzenesulfonic acid or through the hydrolysis of 4-thiocyanatophenol. nih.gov

Methyl Vinyl Sulfone: This is the Michael acceptor. It can be prepared through the oxidation of methyl vinyl sulfide, which in turn can be synthesized from various precursors. The synthesis of vinyl sulfones is a well-established area of organic chemistry. scripps.edu

Route B: Alkylation and Oxidation Approach

This route relies on a different set of precursors.

4-Mercaptophenol: As in Route A, this is the starting phenol and thiol source.

2-Chloroethyl Methyl Sulfide: This precursor provides the two-carbon linker and the methylthio group. It can be synthesized from 2-mercaptoethanol (B42355) and a methylating agent, followed by chlorination. The reaction of 2-chloroethyl ethyl sulfide in various media has been studied, providing insights into the reactivity of this class of compounds. researchgate.net

Alternative Precursors: An alternative precursor for the ethylsulfonyl moiety could be 2-(methylsulfonyl)ethanol, which could be activated (e.g., by conversion to a tosylate or halide) for reaction with 4-mercaptophenol.

The feasibility of each synthetic route depends on the availability and cost of the precursors, as well as the efficiency and scalability of the individual reaction steps.

Chemical Reactivity and Transformation Pathways of 4 2 Methylsulfonyl Ethyl Thio Phenol

Nucleophilic Substitution Reactions Involving 4-((2-(Methylsulfonyl)ethyl)thio)phenol

The presence of two sulfur atoms in different oxidation states and a phenolic ring offers several possibilities for nucleophilic substitution reactions. The reactivity at each site is influenced by the electronic properties of the other functional groups.

The thioether sulfur, being a soft nucleophile, can itself participate in nucleophilic attack, for instance, on alkyl halides, leading to the formation of a sulfonium (B1226848) salt. youtube.com However, in the context of being a substrate for nucleophilic substitution, the thioether linkage is generally stable and does not typically act as a leaving group unless activated.

Conversely, the methylsulfonyl group is a potent electron-withdrawing group, which can activate adjacent positions to nucleophilic attack. More importantly, the sulfonyl group itself, or a derivative, can function as a leaving group in nucleophilic substitution reactions. While direct displacement of the entire -(ethyl)thio)phenol moiety by a nucleophile at the methyl group of the methylsulfonyl is unlikely, reactions involving the ethyl chain are plausible. For instance, if a leaving group were present on the ethyl chain, its substitution would be influenced by the neighboring sulfonyl and thioether groups.

Furthermore, sulfonate esters, derived from the reaction of sulfonyl chlorides with alcohols or phenols, are excellent leaving groups in nucleophilic substitution reactions. nih.govresearchgate.net While this is a reaction of a derivative, it highlights the potential for the sulfonyl moiety to be transformed into a reactive site for nucleophilic attack. The reactivity of such leaving groups is significantly higher than that of halides. nih.gov

Kinetic studies on analogous anilino thioethers in methanol (B129727) show that nucleophilic substitution can proceed via a direct displacement (SN2) mechanism. rsc.org Thiophenolates, the conjugate bases of thiophenols, are excellent nucleophiles in SN2 reactions. masterorganicchemistry.com This suggests that the phenoxide form of this compound could readily participate in nucleophilic substitution reactions.

The following table summarizes potential nucleophilic substitution reactions based on analogous compounds.

Reactant Type Nucleophile Potential Product Reaction Conditions
Alkyl halideThiophenolateThioetherBasic conditions
Sulfonate esterAmineAmine derivativeVaries
Activated aryl sulfoneCyanideNitrile derivativeMetal-mediated acs.orgrsc.org

Electrophilic Reactivity of the Phenolic Ring System in this compound

The phenolic hydroxyl group is a strong activating group and an ortho, para-director for electrophilic aromatic substitution. libretexts.orgwikipedia.org This is due to the ability of the oxygen's lone pairs to donate electron density into the aromatic ring, stabilizing the carbocation intermediate formed during the reaction. wikipedia.org However, in this compound, the para position is occupied by the -(thio)ethyl(methylsulfonyl) substituent. Therefore, electrophilic substitution is expected to occur predominantly at the ortho positions relative to the hydroxyl group.

Given the powerful activating nature of the hydroxyl group, the ring is expected to remain susceptible to electrophilic attack, primarily at the positions ortho to the hydroxyl group. Common electrophilic aromatic substitution reactions that phenols undergo include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. masterorganicchemistry.comlibretexts.org

The table below outlines the expected outcomes of electrophilic aromatic substitution on this compound.

Reaction Reagents Expected Major Product(s)
NitrationDilute HNO₃2-Nitro-4-((2-(methylsulfonyl)ethyl)thio)phenol
BrominationBr₂ in a non-polar solvent2-Bromo-4-((2-(methylsulfonyl)ethyl)thio)phenol
SulfonationConcentrated H₂SO₄2-Hydroxy-5-((2-(methylsulfonyl)ethyl)thio)benzenesulfonic acid
Friedel-Crafts AcylationAcyl chloride, Lewis acid2-Acyl-4-((2-(methylsulfonyl)ethyl)thio)phenol

Reductive and Oxidative Transformations of the Sulfur Centers

The two sulfur atoms in this compound, being in different oxidation states (thioether and sulfone), can undergo selective reductive and oxidative transformations.

Oxidation:

The thioether linkage is susceptible to oxidation. Mild oxidizing agents can convert the thioether to a sulfoxide (B87167), and stronger oxidizing agents can further oxidize it to a sulfone. A variety of reagents are available for the selective oxidation of thioethers to sulfoxides or sulfones, including hydrogen peroxide, peroxy acids, and metal-based catalysts. organic-chemistry.orgresearchgate.netorganic-chemistry.org The presence of the phenol (B47542) group must be considered, as phenols can be sensitive to oxidation. libretexts.org However, many selective methods for thioether oxidation are compatible with hydroxyl groups. organic-chemistry.orgorganic-chemistry.org The existing sulfone group is already in a high oxidation state and is generally inert to further oxidation under typical conditions.

Reduction:

The sulfone group can be reduced back to a thioether, although this generally requires strong reducing agents. The thioether linkage is typically stable to these reducing conditions. The choice of reducing agent would be critical to avoid the reduction of other functional groups or the degradation of the molecule.

The following table summarizes potential redox reactions at the sulfur centers.

Transformation Reagents Potential Product Selectivity
Thioether OxidationH₂O₂ (1 equiv.), catalyst4-((2-(Methylsulfinyl)ethyl)thio)phenolSelective for sulfoxide
Thioether OxidationH₂O₂ (excess), catalyst4-((2-(Methylsulfonyl)ethyl)sulfonyl)phenolOxidation to sulfone
Sulfone ReductionStrong reducing agent (e.g., LiAlH₄)4-((2-(Methylthio)ethyl)thio)phenolReduction of sulfone to thioether

Stability and Degradation Studies under Various Controlled Chemical Environments

The stability of this compound is influenced by the chemical environment, particularly pH and the presence of oxidizing or reducing agents.

Acidic and Basic Conditions:

Phenols are weakly acidic and will deprotonate in basic solutions to form phenoxides. Thioethers are generally stable in both acidic and basic conditions. Sulfones are also known for their high stability and are resistant to hydrolysis under a wide range of pH conditions. Therefore, the molecule is expected to be relatively stable in both acidic and moderately basic environments. However, strong basic conditions could potentially lead to other reactions, depending on the temperature and specific base used.

Oxidative and Reductive Degradation:

Under strong oxidative conditions, degradation of the molecule is likely. The phenolic ring is susceptible to oxidation, which can lead to ring-opening and the formation of various degradation products. researchgate.net The thioether is also an oxidative liability, as discussed in the previous section.

Under harsh reductive conditions, cleavage of the carbon-sulfur bonds could potentially occur, leading to the breakdown of the molecule.

Studies on the degradation of phenolic compounds often show that factors like pH, temperature, and the presence of catalysts can significantly influence the degradation pathways and the nature of the resulting products. nih.gov

Reactions with Other Functional Groups Present or Introduced in Derivatives

The functional groups in this compound can be derivatized to introduce new functionalities and alter the molecule's reactivity.

Phenolic Hydroxyl Group:

The hydroxyl group can undergo a variety of reactions, including etherification and esterification. nih.govrsc.org For example, reaction with an alkyl halide in the presence of a base would yield the corresponding ether. Acylation with an acyl chloride or anhydride (B1165640) would produce the ester derivative. These reactions can be used to protect the hydroxyl group or to introduce new chemical properties.

Sulfonyl Group:

As mentioned earlier, the sulfonyl group can be a precursor to a good leaving group. For instance, α-halogenation of the methyl group could introduce a site for nucleophilic attack. Furthermore, the Julia olefination is a classic reaction where phenyl sulfones are converted to alkenes, showcasing a transformation pathway for the sulfonyl moiety. organic-chemistry.org

Thioether Group:

The thioether can be alkylated to form a sulfonium salt, which can then undergo further reactions. The thioether linkage can also be cleaved under specific conditions, although it is generally quite stable.

The introduction of new functional groups through derivatization opens up a wide range of subsequent chemical transformations, allowing for the synthesis of a diverse array of compounds based on the this compound scaffold.

Advanced Spectroscopic and Analytical Characterization of 4 2 Methylsulfonyl Ethyl Thio Phenol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

The ¹H NMR spectrum of 4-((2-(Methylsulfonyl)ethyl)thio)phenol is predicted to exhibit several distinct signals corresponding to the different types of protons in the molecule. The chemical shifts are influenced by the electron-donating and electron-withdrawing effects of the adjacent functional groups.

The phenolic proton (-OH) is expected to appear as a broad singlet, with its chemical shift being highly dependent on the solvent and concentration. The protons on the aromatic ring will likely appear as two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons of the ethyl linker will present as two triplets, and the methyl group of the sulfonyl moiety will be a sharp singlet.

Predicted ¹H NMR Data:

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~ 9.5-10.5br s1HAr-OH
~ 7.3-7.5d2HAr-H (ortho to -S-)
~ 6.8-7.0d2HAr-H (ortho to -OH)
~ 3.2-3.4t2H-S-CH₂-
~ 3.0-3.2t2H-CH₂-SO₂-
~ 2.9-3.1s3H-SO₂-CH₃

Note: Predicted data is based on typical chemical shifts for similar functional groups and may vary based on solvent and experimental conditions.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

The carbon attached to the hydroxyl group is expected to be the most downfield of the aromatic carbons due to the deshielding effect of the oxygen atom. The carbon atoms of the ethyl linker and the methyl group will appear in the aliphatic region of the spectrum.

Predicted ¹³C NMR Data:

Chemical Shift (ppm)Assignment
~ 155-160C-OH
~ 135-140C-S
~ 130-135Ar-CH (ortho to -S-)
~ 115-120Ar-CH (ortho to -OH)
~ 55-60-CH₂-SO₂-
~ 40-45-SO₂-CH₃
~ 30-35-S-CH₂-

Note: Predicted data is based on typical chemical shifts for similar functional groups and may vary based on solvent and experimental conditions.

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the proton and carbon signals and establishing the connectivity within the molecule.

COSY (Correlation Spectroscopy): A COSY experiment would show correlations between protons that are coupled to each other. For this compound, this would be most informative for the ethyl group, showing a cross-peak between the two triplet signals of the -CH₂-CH₂- fragment.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the direct assignment of the protonated carbons in the molecule by linking the signals from the ¹H and ¹³C NMR spectra.

Infrared (IR) Spectroscopy for Vibrational Mode Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. The IR spectrum of this compound would be characterized by absorption bands corresponding to its various functional groups.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3500-3200 (broad)O-H stretchPhenol (B47542)
3100-3000C-H stretchAromatic
2950-2850C-H stretchAliphatic (CH₂, CH₃)
~1600, ~1500C=C stretchAromatic ring
1350-1300 (strong)S=O asymmetric stretchSulfone
1150-1120 (strong)S=O symmetric stretchSulfone
~1250C-O stretchPhenol
~700C-S stretchThioether

The broad O-H stretching band is a characteristic feature of phenols. The strong absorptions for the S=O stretches are indicative of the sulfone group.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and deducing its structure from its fragmentation pattern upon ionization. The molecular weight of this compound is 232.3 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 232. The fragmentation pattern would likely involve cleavage at the weakest bonds, such as the C-S and S-C bonds.

Predicted Major Fragmentation Peaks:

m/zFragment Ion
232[M]⁺
125[HOC₆H₄S]⁺
109[HOC₆H₄]⁺
93[C₆H₅O]⁺
79[CH₃SO₂]⁺

The fragmentation would likely proceed through the loss of the methylsulfonyl ethyl group or cleavage of the thioether linkage, leading to characteristic phenolic and sulfonyl-containing fragments.

X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While no experimental crystal structure for this compound is publicly available, we can predict some features of its solid-state architecture.

Chromatographic Methods for Purity Assessment and Separation Science

Chromatographic techniques are indispensable tools for the separation, identification, and quantification of chemical compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are particularly powerful methods for assessing the purity of non-volatile and volatile compounds, respectively.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of this compound due to its non-volatile nature and polarity. A reversed-phase HPLC method is typically developed to resolve the target compound from any starting materials, by-products, or degradation products.

Methodology and Findings:

A typical HPLC analysis would be performed on a C18 stationary phase, which is effective for separating moderately polar compounds. The mobile phase often consists of a gradient mixture of an aqueous component (like water with a small percentage of acid, such as formic acid or trifluoroacetic acid, to improve peak shape) and an organic solvent, commonly acetonitrile (B52724) or methanol (B129727). Detection is most effectively achieved using a UV-Vis detector, as the phenolic ring in the molecule possesses a chromophore that absorbs UV light.

While specific research data on the HPLC analysis of this compound is not extensively available in public literature, a representative method can be proposed based on the analysis of structurally similar sulfonyl-containing phenolic compounds. The retention time and peak purity are critical parameters evaluated. The purity of the compound is determined by integrating the area of the main peak and expressing it as a percentage of the total area of all observed peaks. For purification purposes, the collected fractions corresponding to the main peak are combined and the solvent is evaporated.

Illustrative HPLC Parameters:

ParameterValue
Column C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Expected Retention Time ~12.5 minutes (estimated)

Purity Assessment Data (Hypothetical):

Sample IDMain Peak AreaTotal Peak AreaPurity (%)
Batch 14895000491000099.69
Batch 25123000515000099.48
Batch 34998000500500099.86

Direct analysis of this compound by Gas Chromatography (GC) is challenging due to its low volatility and the presence of a polar phenolic hydroxyl group, which can lead to poor peak shape and thermal degradation. Therefore, derivatization is a necessary step to convert the compound into a more volatile and thermally stable analogue suitable for GC analysis.

Methodology and Findings:

A common derivatization strategy for phenols is silylation, where the acidic proton of the hydroxyl group is replaced by a trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are effective for this purpose. The resulting TMS ether is significantly more volatile and less polar, allowing for excellent separation on a standard non-polar or moderately polar capillary GC column.

The analysis would typically be performed using a GC system equipped with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for both quantification and structural confirmation. The mass spectrum of the derivatized compound would provide a characteristic fragmentation pattern, confirming the identity of the analyte.

Illustrative GC Parameters for TMS Derivative:

ParameterValue
Column DB-5ms (or equivalent, e.g., 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 250 °C
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
Detector Mass Spectrometer (MS)
MS Scan Range 50-500 m/z
Expected Retention Time ~15.2 minutes (estimated for TMS derivative)

Elemental Analysis for Stoichiometric Composition Verification

Elemental analysis is a crucial technique for confirming the empirical formula of a synthesized compound. It provides the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, sulfur, etc.), which can be compared with the theoretical values calculated from the proposed molecular formula.

Methodology and Findings:

For this compound, with a molecular formula of C₉H₁₂O₃S₂, the theoretical elemental composition can be calculated. The analysis is performed using a dedicated elemental analyzer, which involves the combustion of a small, precisely weighed sample in a stream of oxygen. The resulting combustion gases (CO₂, H₂O, SO₂) are separated and quantified by various detection methods, such as thermal conductivity or infrared spectroscopy.

The experimentally determined percentages of Carbon (C), Hydrogen (H), and Sulfur (S) should be in close agreement with the theoretical values, typically within a ±0.4% margin of error, to validate the stoichiometric composition of the compound.

Elemental Analysis Data:

ElementTheoretical (%)Experimental (%) (Hypothetical)
Carbon (C)46.5346.45
Hydrogen (H)5.215.25
Oxygen (O)20.66N/A (often calculated by difference)
Sulfur (S)27.6027.52

The close correlation between the theoretical and hypothetical experimental values would strongly support the assigned molecular formula and the successful synthesis of this compound.

Computational and Theoretical Investigations of 4 2 Methylsulfonyl Ethyl Thio Phenol

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in determining the electronic properties of a molecule. These methods model the electron distribution to predict characteristics that govern the molecule's reactivity and interactions.

Molecular Modeling and Conformational Analysis of the Compound

The flexibility of the ethylthio and methylsulfonyl side chains in 4-((2-(Methylsulfonyl)ethyl)thio)phenol means the molecule can exist in several different spatial arrangements, or conformations. Molecular modeling and conformational analysis are used to identify the most stable of these conformations.

This analysis is often performed by systematically rotating the molecule around its flexible single bonds (dihedral angles) and calculating the potential energy at each step. This process, known as a potential energy surface (PES) scan, reveals the lowest energy conformations. researchgate.net For a molecule like ethyl methyl sulfone, a related structure, the rotation around the C-S bond leads to distinct stable conformers (gauche and anti). researchgate.net Similarly, for this compound, key dihedral angles would include the C-C and C-S bonds in the side chain. The results of this analysis are crucial for understanding how the molecule might interact with biological targets, as its shape is a key determinant of its function.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods can accurately predict spectroscopic data, such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra. These theoretical spectra are invaluable for interpreting experimental results and confirming the molecule's structure.

Theoretical IR spectra are calculated by determining the vibrational frequencies of the molecule's bonds. researchgate.net For this compound, characteristic vibrational frequencies would be predicted for the O-H stretch of the phenol (B47542) group, the S=O stretches of the sulfone group, and the C-S stretches of the thioether and sulfone groups. Similarly, NMR chemical shifts for the hydrogen and carbon atoms can be calculated to aid in the assignment of peaks in experimental NMR spectra. Discrepancies between predicted and experimental spectra can reveal specific molecular interactions or conformational effects in the experimental sample.

Quantitative Structure-Activity Relationship (QSAR) Studies on Derivatives of the Compound

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. While no specific QSAR studies on derivatives of this compound have been published, the principles can be applied based on research on similar thiophenol compounds. nih.govresearchgate.net

A QSAR study would involve synthesizing a series of derivatives by modifying specific parts of the parent molecule, for instance, by changing the substituents on the phenol ring. The biological activity of these derivatives would be measured, and computational descriptors would be calculated for each molecule. These descriptors can be electronic (e.g., Hammett constants), steric (e.g., molecular volume), or hydrophobic (e.g., logP). nih.gov A mathematical model is then developed to correlate these descriptors with the observed activity. nih.gov For instance, studies on other thiophenols have shown that electron-releasing substituents on the ring can increase cytotoxicity. nih.gov Such models can then be used to predict the activity of new, unsynthesized derivatives, guiding the design of more potent compounds. nih.gov

Table 2: Example of a Hypothetical QSAR Model for Derivatives

Dependent Variable Model Equation Key Descriptors

Theoretical Studies on Reaction Mechanisms and Pathways Involving the Compound

Theoretical chemistry can be used to explore the mechanisms of chemical reactions, providing a detailed picture of how reactants are converted into products. This involves calculating the energy profile of a reaction pathway, including the structures of transition states and intermediates.

For this compound, several reactions could be studied. The phenol group can undergo reactions typical of phenols, while the thioether and sulfone groups also have characteristic reactivities. For example, the sulfur atom of the thioether is nucleophilic and can react with electrophiles. masterorganicchemistry.com Theoretical studies could model the reaction pathway of such a nucleophilic substitution. researchgate.net Furthermore, thiols and thioethers can participate in radical reactions. Computational models can help determine the feasibility of radical formation and subsequent reaction pathways, such as the anti-Markovnikov addition of thiols to alkenes. researchgate.net These studies provide fundamental insights into the compound's stability, reactivity, and potential degradation pathways.

In Vitro Biological Interactions and Mechanistic Insights for 4 2 Methylsulfonyl Ethyl Thio Phenol

Exploration of Enzyme Inhibitory Activities (In Vitro)

While direct experimental data on the enzyme inhibitory activities of 4-((2-(Methylsulfonyl)ethyl)thio)phenol is not extensively available in the current body of scientific literature, the structural motifs present in the molecule—namely the phenol (B47542), thioether, and methylsulfonyl groups—are found in various compounds with known biological activities. The following sections explore the potential for enzyme inhibition based on data from structurally related compounds and the general properties of these functional groups.

Investigation of Protein Kinase Modulation (e.g., ABL, AKT)

No direct studies on the modulation of protein kinases ABL or AKT by this compound have been reported. However, research into structurally related compounds offers some insight. A series of novel 4-amino-2-(thio)phenol derivatives have been synthesized and evaluated for their inhibitory effects on protein kinases. nih.gov

In this study, several compounds demonstrated significant inhibitory activity against both AKT (a serine/threonine-protein kinase) and ABL (a tyrosine kinase). nih.gov One of the most effective compounds, designated as 5i, which features a sulfonamide group, was found to inhibit both AKT and ABL kinases with IC₅₀ values in the low micromolar range. nih.gov These findings suggest that the substituted (thio)phenol scaffold can serve as a platform for the development of protein kinase inhibitors. nih.gov The substitution of a sulfonamide structure for an amide fragment was noted to be a key factor in the observed inhibitory activities. nih.gov

Table 1: In Vitro Inhibitory Activity of Compound 5i Against Protein Kinases

Kinase IC₅₀ (µM)
AKT 1.26

Data sourced from a study on 4-amino-2-(thio)phenol derivatives, which are structurally related to this compound. nih.gov

Assessment of Carbonic Anhydrase Inhibition Profiles (e.g., hCA I, hCA II)

There are no specific studies detailing the interaction of this compound with human carbonic anhydrase (hCA) isoforms I and II. However, the chemical structure of this compound contains a phenol group, and various phenol derivatives have been investigated as carbonic anhydrase inhibitors. Phenols are known to interact with the zinc ion in the active site of carbonic anhydrases, a mechanism that differs from the classical sulfonamide inhibitors.

Generally, the inhibitory potency of phenols against hCA I and hCA II can vary widely based on the other substituents on the phenol ring. For instance, some simple phenols exhibit inhibitory constants (Kᵢ) in the micromolar range against these enzymes. The presence of a bulky and polar methylsulfonyl ethyl thioether side chain on the phenol ring of this compound would be expected to significantly influence its binding affinity for the active site of hCA isoforms, though the precise nature of this interaction remains to be experimentally determined.

Evaluation of Cyclooxygenase (COX) Inhibitory Potency

Direct in vitro assessment of the cyclooxygenase (COX) inhibitory potency of this compound has not been documented in the available literature. Nevertheless, the molecule contains a methylsulfonylphenyl moiety, which is a key structural feature of a class of selective COX-2 inhibitors known as the coxibs (e.g., Rofecoxib). In these drugs, the methylsulfonyl group plays a crucial role in binding to a specific sub-pocket within the COX-2 active site, contributing to their selectivity over the COX-1 isoform.

Cellular Level Biological Responses (In Vitro Assays)

Analysis of Gene Expression Modulation in Cell Cultures

No studies have been published that analyze the modulation of gene expression in cell cultures upon treatment with this compound. In general, phenolic compounds can elicit a wide range of cellular responses that can lead to changes in gene expression. These effects are often related to the antioxidant or pro-oxidant properties of the phenol, as well as its ability to interact with cellular signaling pathways. For example, some phenols have been shown to influence the expression of genes involved in inflammation, cell cycle regulation, and apoptosis in various cell lines. The specific effects of this compound on gene expression would be dependent on its cellular uptake, metabolic fate, and its interactions with intracellular targets, none of which have been reported to date.

Studies on Interactions with Biological Macromolecules (e.g., proteins, nucleic acids)

There is a lack of direct research on the interactions of this compound with biological macromolecules such as proteins and nucleic acids. Phenolic compounds, as a broad class, are known to interact with proteins through various non-covalent interactions, including hydrogen bonding (with the hydroxyl group) and hydrophobic interactions (with the aromatic ring). These interactions can lead to conformational changes in proteins, potentially modulating their function.

Assessment of Anti-inflammatory Mechanisms in Cell Culture Models

No studies were found that investigated the anti-inflammatory mechanisms of this compound in any cell culture models. Research into its effects on inflammatory mediators, cytokine production, or pathways such as NF-κB has not been published.

In Vitro Cytotoxicity and Growth Inhibition in Specific Cancer Cell Lines

There is no available data documenting the in vitro cytotoxic effects or growth-inhibitory properties of this compound against any specific cancer cell lines. Consequently, data tables of IC50 values or other measures of cytotoxicity cannot be provided.

Antimicrobial and Antitubercular Efficacy in Microbial Cultures

Investigations into the antimicrobial or antitubercular activity of this compound have not been reported. There are no findings on its efficacy against bacterial, fungal, or mycobacterial strains, and therefore, no data on minimum inhibitory concentrations (MIC) or other relevant metrics exist.

Structure-Activity Relationship (SAR) Derivations from In Vitro Biological Data

As no in vitro biological data for this compound has been published, it is not possible to derive any structure-activity relationships. SAR studies are contingent on the availability of activity data for the parent compound and its structural analogs.

Elucidation of Biochemical Pathway Perturbations in Controlled In Vitro Systems

The impact of this compound on specific biochemical pathways in controlled in vitro systems has not been a subject of published research. Therefore, no information is available on its mechanism of action at a molecular level.

Advanced Applications and Contributions to Chemical Science for 4 2 Methylsulfonyl Ethyl Thio Phenol Derivatives

Role as Versatile Building Blocks in Complex Organic Synthesis

The molecular architecture of 4-((2-(Methylsulfonyl)ethyl)thio)phenol derivatives provides multiple reactive sites, making them highly adaptable building blocks for organic synthesis. The phenol (B47542), thioether, and sulfone moieties each offer distinct chemical handles that can be selectively addressed to construct more elaborate molecular frameworks.

The phenolic hydroxyl group is a versatile functional group that can undergo O-alkylation or be converted into other functionalities. wikipedia.org For instance, it can be transformed into a triflate, which is an excellent leaving group for cross-coupling reactions, or converted into a thiophenol through methods like the Newman-Kwart rearrangement. wikipedia.orgbeilstein-journals.orgnih.govgoogle.com The thioether linkage is typically stable but can be synthesized through nucleophilic substitution reactions, where a thiolate anion displaces a leaving group on an electrophilic partner. rsc.orgacsgcipr.org This C-S bond formation is a cornerstone of organosulfur chemistry and is widely used in the pharmaceutical industry. acsgcipr.orgnih.gov

The methylsulfonyl group is generally electron-withdrawing and chemically robust, often forming a stable part of the final molecular structure. benthamscience.com However, its presence influences the reactivity of the aromatic ring and can be a key component in certain modern chemical reactions. The synthesis of thiophenols, the precursors to the thioether portion of these molecules, can be achieved through various methods, including the reduction of aromatic disulfides or sulfonyl chlorides, and metal-catalyzed C-S coupling reactions. google.comorganic-chemistry.orgbeilstein-journals.org This array of synthetic possibilities allows chemists to incorporate the this compound scaffold into diverse and complex target molecules.

Table 1: Key Synthetic Reactions Involving Thiophenol and Sulfone Scaffolds

Reaction Type Functional Group Involved Description Synthetic Utility
Nucleophilic Substitution (SNAr) Thiophenol Reaction of a thiolate with an activated aryl halide to form a thioether. acsgcipr.org Core method for creating the aryl-S bond in the target scaffold.
Newman-Kwart Rearrangement Phenol Conversion of a phenol to a thiophenol via an O-aryl thiocarbamate intermediate. wikipedia.orgbeilstein-journals.org Provides a synthetic route from readily available phenols to the necessary thiophenol precursors.
Metal-Catalyzed C-S Coupling Aryl Halide + Thiol Palladium or Copper-catalyzed formation of a C-S bond between an aryl halide and a thiol. rsc.orgorganic-chemistry.org A modern and efficient method for synthesizing aryl thioethers with broad functional group tolerance.

| Oxidation of Thioethers | Thioether | Oxidation of the sulfide (B99878) to a sulfoxide (B87167) or a sulfone using oxidizing agents. acsgcipr.org | Method to install the sulfone moiety after the thioether is formed. |

Contributions to Medicinal Chemistry Research and Scaffold Development

Sulfur-containing functional groups, particularly thioethers and sulfones, are prevalent in a wide range of pharmaceuticals and are considered privileged scaffolds in medicinal chemistry. nih.govbenthamscience.com The this compound framework combines several features that are attractive for drug design, including hydrogen bonding capability (phenol), metabolic stability (sulfone), and the ability to form key interactions with biological targets (thioether).

Derivatives built upon this or similar scaffolds have been investigated for various therapeutic applications. For example, molecules containing phenyl sulfonamide and related structures have been evaluated as modulators of inflammatory responses, specifically for their ability to inhibit pro-inflammatory cytokines like TNF-α. nih.gov The sulfone group is a common bioisostere for other functionalities and is often incorporated to improve pharmacokinetic properties. Thioethers are present in numerous approved drugs, where the sulfur atom can engage in important binding interactions within protein active sites. rsc.orgbenthamscience.com

Furthermore, thiophenol precursors are crucial for the synthesis of complex molecules used in diagnostics, such as PET (Positron Emission Tomography) ligands. An improved synthesis of a thiophenol precursor, N-(4-chloro-3-mercaptophenyl)picolinamide, was developed for creating a PET ligand that targets the mGluR4 receptor, which is implicated in neurological disorders. nih.gov This highlights the role of such building blocks in creating tools for translational research and drug development. nih.gov

Table 2: Examples of Biological Activities Associated with Thioether and Sulfone Scaffolds

Scaffold Type Therapeutic Area Example of Biological Target/Activity Reference
Phenyl Sulfonamide Inflammation Inhibition of TNF-α production nih.gov
Thioether-containing molecules Infectious Disease, CNS Found in various FDA-approved drugs for diverse targets rsc.orgnih.govbenthamscience.com
Aminophenol Sulfone Derivatives Infectious Disease Antiviral activity (e.g., against HIV) nih.gov
Thiophenol Precursors Diagnostics (PET Imaging) Synthesis of ligands for CNS receptors like mGluR4 nih.gov

| Catechol Thioethers | Oxidative Stress | Antioxidant and radical scavenging activity | mdpi.com |

Integration into Novel Materials Science and Polymer Chemistry (e.g., hydrogels)

The unique reactivity of the functional groups within the this compound scaffold makes it highly relevant to materials science, particularly in the field of polymer chemistry. The methylsulfonyl group, when attached to an appropriate aromatic or heteroaromatic ring, can serve as a reactive handle for creating crosslinked polymer networks.

A significant application is in the formation of hydrogels through thiol-methylsulfone chemistry. nih.govacs.orgacs.org This reaction involves a nucleophilic aromatic substitution where a thiol group reacts with an aryl-methylsulfone, displacing the methylsulfonate anion as a leaving group and forming a stable thioether bond. semanticscholar.org This cross-linking strategy is particularly valuable for biomedical applications like 3D cell encapsulation because it proceeds efficiently under physiological conditions (pH, temperature) without the need for a catalyst or photoinitiation. nih.govacs.orgsemanticscholar.orgresearchgate.net

The kinetics of this gelation can be finely tuned by modifying the electrophilicity of the aromatic ring attached to the sulfone or by adjusting the pH of the medium. acs.orgsemanticscholar.org For instance, researchers have demonstrated that hydrogels can be formed on timescales ranging from seconds to hours by varying the pH between 8.0 and 6.6. semanticscholar.org This controlled gelation allows for the homogeneous mixing of cells and hydrogel precursors, which is critical for creating viable 3D cell cultures. acs.orgresearchgate.net Beyond hydrogels, poly(arylene ether sulfone)s are a class of high-performance engineering thermoplastics known for their excellent mechanical strength and thermal and chemical stability, underscoring the importance of the sulfone moiety in advanced polymers. nih.govnih.govsyensqo.com

Table 3: Comparison of Thiol-Based Crosslinking Chemistries for Hydrogel Formation

Chemistry Reaction Mechanism Key Features Typical Gelation Time
Thiol-Methylsulfone Nucleophilic Aromatic Substitution Tunable kinetics via pH; bioorthogonal; stable thioether linkage. nih.govacs.org Seconds to hours. semanticscholar.org
Thiol-Maleimide Michael Addition Very fast reaction kinetics; high efficiency. researchgate.net Seconds. researchgate.net
Thiol-Vinylsulfone Michael Addition Slower kinetics compared to maleimide; stable linkage. acs.orgresearchgate.net Minutes to hours. researchgate.net

| Thiol-Ene | Radical-mediated Addition | Requires photoinitiator and light exposure; high spatial and temporal control. | Dependent on light intensity. |

Development as Biochemical Probes and Reagents in Research Tools

Thiophenols are a class of compounds that are both industrially important and environmentally relevant. nih.govnih.gov Due to their potential toxicity, there is significant interest in developing sensitive and selective methods for their detection. This has led to the design of numerous fluorescent probes that can act as biochemical tools for monitoring thiophenols in environmental and biological systems. nih.govnih.govmdpi.com

These probes are typically designed based on a reaction-based sensing mechanism. A common strategy involves using a recognition moiety, such as a 2,4-dinitrophenyl group, attached to a fluorophore. mdpi.com In the absence of thiophenol, the probe's fluorescence is quenched. Upon reaction with a thiophenol, the recognition group is cleaved, releasing the fluorophore and causing a "turn-on" fluorescent signal. mdpi.comrsc.org This approach allows for the highly selective detection of aromatic thiols over aliphatic thiols like glutathione (B108866) or cysteine, which are abundant in biological systems. mdpi.com

While this compound itself is not a probe, its thiophenol precursor is a target analyte. Moreover, the core scaffold can be readily modified to create new biochemical reagents. For example, the phenol group could be functionalized with a fluorophore, and the thioether could be used as a linker to attach the molecule to a solid support or a biological macromolecule. Such derivatives could be used to probe enzyme active sites, participate in peptide synthesis, or act as building blocks for combinatorial libraries.

Table 4: Characteristics of Fluorescent Probes for Thiophenol Detection

Probe Type / Fluorophore Recognition Moiety Sensing Mechanism Key Advantages
Carbazole-Chalcone 2,4-Dinitrophenyl ether Thiolysis of ether linkage releases fluorophore. mdpi.com Large Stokes shift; high sensitivity (~160-fold enhancement); application in water samples and living cells. mdpi.com
BODIPY Dinitrophenyl ether Thiolysis leads to fluorescence "off-on" effect. rsc.org Colorimetric and fluorescent response; selective over aliphatic thiols; live cell imaging. rsc.org
Naphthalimide 2,4-Dinitrobenzenesulfonate (DNBS) Nucleophilic aromatic substitution by thiophenol. nih.gov High selectivity and sensitivity (LOD = 20 nM). nih.gov

| Aminocoumarin | Dansyl (DNS) group | Reaction with thiophenol induces fluorescence enhancement. ujs.edu.cn | 47-fold fluorescence increase; visual detection in living cells. ujs.edu.cn |

Future Research Directions and Emerging Paradigms for 4 2 Methylsulfonyl Ethyl Thio Phenol Studies

Design and Synthesis of Advanced Analogs with Tunable Chemical Properties

The core structure of 4-((2-(Methylsulfonyl)ethyl)thio)phenol offers multiple sites for chemical modification to create advanced analogs with fine-tuned properties. Future research will likely focus on systematic structure-activity relationship (SAR) studies to modulate characteristics such as solubility, electronic properties, metabolic stability, and biological target affinity. nih.govnih.gov Key strategies will involve derivatization at the phenolic hydroxyl group, the aromatic ring, and the sulfonyl moiety.

Modifications could include:

Phenolic Group: Etherification or esterification to alter lipophilicity and hydrogen bonding capacity.

Aromatic Ring: Introduction of electron-withdrawing or electron-donating substituents to modulate the pKa of the phenol (B47542) and the nucleophilicity of the thioether. nih.gov

Sulfonyl Moiety: Variation of the alkyl group (beyond methyl) to influence steric hindrance and polarity.

A primary goal of these synthetic endeavors will be to generate a library of compounds. This library will serve as the foundation for comprehensive screening and the development of quantitative structure-activity relationship (QSAR) models, which computationally correlate chemical structure with biological activity. nih.gov The synthesis of ester-free thiol derivatives could also be explored to enhance hydrolytic stability for potential biological applications. beilstein-journals.org

Table 1: Potential Modification Sites and Their Predicted Effects on Chemical Properties

Modification Site Type of Modification Potential Effect on Properties Rationale
Phenolic -OH Alkylation (Ether formation) Increase lipophilicity, remove H-bond donor capability Masks the polar hydroxyl group, potentially improving membrane permeability.
Acylation (Ester formation) Increase lipophilicity, create potential prodrug Ester may be cleaved in vivo, releasing the active phenolic compound.
Aromatic Ring Halogenation (e.g., -Cl, -F) Increase lipophilicity, electron-withdrawing effect Halogens can enhance binding interactions and alter electronic character of the ring. nih.gov
Nitration (-NO2) Strong electron-withdrawing effect Significantly lowers the pKa of the phenol and reduces the nucleophilicity of the sulfur atom. acs.org
Ethyl Spacer Chain extension/branching Alter steric profile and flexibility Modifies the distance and spatial orientation between the phenyl and sulfonyl groups.

| Sulfonyl Group | Replace Methyl with larger alkyls | Increase steric bulk and lipophilicity | Can influence binding selectivity and metabolic stability. |

Deepening Mechanistic Understanding of Chemical and Biological Interactions

A critical future direction is the elucidation of the precise mechanisms by which this compound interacts with chemical and biological systems. The presence of a thioether and a sulfone group suggests a rich redox chemistry. The thioether is susceptible to oxidation to a sulfoxide (B87167) and subsequently to the sulfone. acs.orgresearchgate.net The kinetics of these oxidation reactions, particularly with biologically relevant reactive oxygen species (ROS), warrant detailed investigation. acs.orgnih.gov Such studies would clarify whether the compound can act as a scavenger of oxidants.

Computational methods, particularly density functional theory (DFT), will be invaluable for exploring reaction mechanisms. nih.gov These theoretical studies can calculate bond dissociation enthalpies and ionization potentials to predict whether antioxidant activity proceeds via hydrogen atom transfer (HAT) or single electron transfer (SET) mechanisms, both in gaseous and aqueous phases. nih.gov Furthermore, understanding the nucleophilic character of the thiophenolate anion is crucial, as it governs reactions like Michael additions and alkylations, which could be relevant to its interaction with biological electrophiles. wikipedia.org

Application of Chemoinformatics and Machine Learning in Compound Discovery

The integration of chemoinformatics and machine learning (ML) is set to revolutionize the study of compounds like this compound. nih.gov These computational tools can accelerate the discovery of novel analogs and predict their properties, thereby reducing the time and cost associated with exhaustive experimental synthesis and testing. emanresearch.org

Future computational workflows will likely include:

Virtual Screening: High-throughput virtual screening of large chemical libraries can identify molecules with structural similarity to the parent compound, providing new starting points for synthesis. openmedicinalchemistryjournal.com

QSAR Modeling: By using experimental data from the analog library (as described in 8.1), robust QSAR models can be built to predict the biological activity of yet-unsynthesized derivatives.

ADMET Prediction: ML models are increasingly used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles of small molecules, helping to prioritize candidates with favorable drug-like properties. youtube.com

De Novo Design: Advanced algorithms can design novel molecular structures from scratch, optimized for predicted activity and desired physicochemical properties.

A particularly promising development is the use of human-interpretable ML models. chemrxiv.orgeurekalert.org These models, sometimes trained on smaller, targeted datasets, can generate chemical reactivity flowcharts that help chemists understand why a certain structure is predicted to be active or inactive, guiding more intuitive and rational drug design. eurekalert.orgdrugdiscoverytrends.com

Table 2: Application of Computational Methods in Future Compound Studies

Computational Technique Objective Expected Outcome
Molecular Docking Identify potential biological protein targets. A ranked list of proteins that may bind to the compound, guiding in vitro experiments. openmedicinalchemistryjournal.com
QSAR Predict biological activity of new analogs. A predictive model that correlates structural features with activity, prioritizing synthesis. nih.gov
Molecular Dynamics Simulate compound-target binding stability. Insight into the dynamics and longevity of the interaction between the compound and its putative target.

| Machine Learning | Predict ADMET properties. | Early-stage filtering of compounds with poor pharmacokinetic or toxicity profiles. youtube.com |

Expanding the Scope of In Vitro Biological Target Identification

Identifying the specific biological targets of this compound and its analogs is paramount to understanding their potential therapeutic applications. Future research must employ a multi-pronged approach to move from an observed cellular effect (phenotype) to a validated molecular target. nih.gov

A systematic target identification cascade would begin with broad phenotypic screening , where the compound is tested across a diverse range of cell-based assays representing various disease states (e.g., cancer cell proliferation, inflammatory cytokine production). ucl.ac.uk Once a reliable phenotype is observed, several advanced techniques can be employed to identify the direct binding partner(s):

Affinity Chromatography: The compound can be immobilized on a solid support to "pull down" its binding proteins from cell lysates, which are then identified using mass spectrometry. nih.gov

Genetic Approaches: Techniques like RNA interference (RNAi) or CRISPR-based gene knockout can be used to systematically silence genes. pharmafeatures.com If silencing a particular gene mimics the effect of the compound, it provides strong evidence that the encoded protein is part of the target pathway. pharmafeatures.com

Computational Inference: The biological effect of the compound can be compared to databases of effects from known drugs or genetic perturbations, such as the Connectivity Map, to generate target hypotheses. broadinstitute.org

Following the identification of candidate targets, target validation is a crucial final step. This involves direct biochemical assays to confirm that the compound physically binds to the protein and modulates its function, confirming it is not just an indirect or off-target effect. ucl.ac.uknih.gov

Exploration of Sustainable Synthesis Methodologies for the Compound

In line with the global push for green chemistry, future research must prioritize the development of sustainable and environmentally benign methods for synthesizing this compound and its derivatives. rsc.org Traditional organic synthesis often relies on harsh reagents, toxic solvents, and multi-step processes that generate significant waste. researchgate.net

Future synthetic strategies should focus on:

Green Solvents: Replacing conventional organic solvents with more environmentally friendly alternatives like water, ethanol (B145695), or even solvent-free reaction conditions. nih.govresearchgate.net

Catalysis: Employing efficient catalysts to lower reaction temperatures and improve yields. This includes exploring biocatalysts or earth-abundant metal catalysts as alternatives to precious metals. researchgate.net

Atom Economy: Designing synthetic routes, such as one-pot or multicomponent reactions, that maximize the incorporation of atoms from the reactants into the final product, thereby minimizing waste. nih.gov

Alternative Energy Sources: Utilizing microwave or ultrasonic irradiation to accelerate reactions and reduce energy consumption.

Renewable Feedstocks: Investigating pathways that begin from renewable starting materials.

For instance, methods for the aerobic oxidation of thiols using oxygen as the ultimate oxidant represent a green alternative to traditional oxidizing agents. rsc.orgresearchgate.net Similarly, copper-catalyzed C-S coupling reactions in benign solvents like ethanol offer a more sustainable route to thiophenol derivatives. nih.gov Adopting these principles will not only reduce the environmental impact of research and potential future production but also often leads to safer and more efficient chemical processes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.